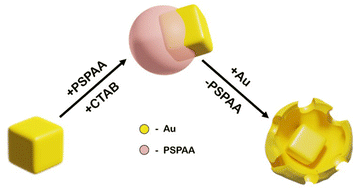Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
Nanoscale Pub Date: 2022-11-08 DOI: 10.1039/D2NR05182F
Abstract
Plasmonic nanoparticles (NPs) have garnered excitement over the past several decades stemming from their unique optoelectronic properties, leading to their use in various sensing applications and theranostics. Symmetry dictates the properties of many nanomaterials, and nanostructures with low, but still defined symmetries, often display markedly different properties compared to their higher symmetry counterparts. While numerous methods are available to manipulate symmetry, surface protecting groups such as polymers are finding use due to their ability to achieve regioselective modification of NP seeds, which can be removed after overgrowth as shown here. Specifically, poly(styrene-b-polyacrylic acid) (PSPAA) is used to asymmetrically passivate cubic Au seeds through competition with hexadecyltrimethylammonium bromide (CTAB) ligands. The asymmetric passivation via collapsed PSPAA causes only select vertices and faces of the Au cubes to be available for deposition of new material (i.e., Au, Au–Ag alloy, and Au–Pd alloy) during seeded overgrowth. At low metal precursor concentrations, deposition follows observations from unpassivated seeds but with new material growing from only the exposed seed portions. At high metal precursor concentrations, nanobowl-like structures form from interaction between the depositing phase and the passivating PSPAA. Through experiment and simulation, the optoelectronic properties of these nanobowls were probed, finding that the interiors and exteriors of the nanobowls can be functionalized selectively as revealed by surface enhanced Raman spectroscopy (SERS).


Recommended Literature
- [1] Front cover
- [2] The design of a mechanical wave-like DNA nanomachine for the fabrication of a programmable and multifunctional molecular device†
- [3] The co-reactant role during plasma enhanced atomic layer deposition of palladium†
- [4] Insights into the growth of nanoparticles in liquid polyol by thermal annealing†
- [5] Dietary patterns, uric acid levels, and hyperuricemia: a systematic review and meta-analysis†
- [6] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†
- [7] On the mechanism of nitrogen photofixation at nanostructured iron titanate films†
- [8] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
- [9] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [10] Determination of theaflavins in tea solution using the flavognost complexation method

Journal Name:Nanoscale
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 131159-39-2









